characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid
characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid
An In-Depth Technical Guide to the Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive, predictive framework for the , a novel heterocyclic carboxylic acid. Due to the absence of extensive published experimental data for this specific molecule, this document leverages established principles of organic synthesis and spectroscopic analysis to propose a viable synthetic pathway and predict its detailed analytical profile. This guide is intended for researchers in medicinal chemistry, drug development, and materials science, offering a foundational blueprint for the synthesis, purification, and structural elucidation of this compound and its analogues.
Introduction and Rationale
2-Arylpropionic acids are a cornerstone of medicinal chemistry, most notably represented by the nonsteroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen. The incorporation of a pyridine nucleus, a prevalent scaffold in pharmaceuticals, into a 2-arylpropionic acid structure introduces unique physicochemical properties, including altered polarity, basicity, and potential for novel biological interactions. The target molecule, 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid, combines the α,α-dimethylpropionic acid moiety with a 5-methylpyridine (β-picoline) ring. This structure is of significant interest for its potential as a novel therapeutic agent, leveraging the established bioactivity of both structural motifs.
This guide provides a detailed, theoretical characterization of the title compound, establishing a robust hypothesis for its synthesis and expected analytical signatures. The methodologies and predictions herein are grounded in extensive data from analogous structures and foundational chemical principles.
Proposed Synthetic Pathway
The synthesis of 2-arylpropionic acids can be achieved through various methods, including the carbonylation of styrenes or the alkylation of arylacetonitriles.[1][2][3] For the title compound, a logical and efficient approach involves the deprotonation of 2,5-lutidine (2,5-dimethylpyridine) to generate a potent nucleophile, followed by carboxylation.
The causality for this choice rests on the enhanced acidity of the methyl protons at the C2 position of the pyridine ring. The electron-withdrawing nature of the ring nitrogen acidifies these protons, making them susceptible to deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting benzylic-type carbanion is stabilized by resonance involving the pyridine ring. Subsequent reaction with carbon dioxide gas, a weak electrophile, followed by an acidic workup, yields the desired carboxylic acid.
Experimental Protocol: Synthesis
Objective: To synthesize 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid via deprotonation and carboxylation of 2,5-lutidine.
Materials:
-
2,5-Lutidine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Dry Carbon Dioxide (gas or solid pellets)
-
Hydrochloric Acid (HCl), 1M aqueous solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation (In Situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (2.2 equivalents) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 2,5-lutidine (1.0 equivalent) in dry THF dropwise. The reaction mixture will typically develop a deep red or brown color, indicating the formation of the pyridylmethanide anion. Allow the mixture to stir at -78 °C for 1-2 hours.
-
Second Deprotonation & Alkylation: Add another equivalent of LDA solution dropwise and stir for 1 hour. Then, add methyl iodide (1.1 equivalents) dropwise and allow the reaction to warm slowly to room temperature overnight. This step creates the precursor 2-ethyl-5-methylpyridine.
-
Tertiary Carboxylic Acid Formation: Repeat steps 1 and 2 with the 2-ethyl-5-methylpyridine precursor. After anion formation, add methyl iodide again to form 2-isopropyl-5-methylpyridine. Repeat the deprotonation sequence a final time.
-
Carboxylation: Quench the resulting tertiary carbanion by bubbling dry CO₂ gas through the solution for 1 hour, or by pouring the reaction mixture over a slurry of crushed dry ice in THF. The deep color of the anion should dissipate.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer to pH ~4-5 with 1M HCl. Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Structural Elucidation & Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid. These predictions are based on the analysis of its constituent functional groups and comparison with known spectra of related compounds.[4][5][6][7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, showing distinct signals for the pyridine ring protons, the pyridine's methyl group, the gem-dimethyl groups, and the acidic proton of the carboxylic acid.
-
Pyridine Ring Protons (3H): The pyridine ring will exhibit a characteristic three-proton spin system. The proton at C6 (H6), being ortho to the nitrogen, will be the most downfield. The proton at C4 (H4) will be deshielded by the nitrogen and coupled to both H3 and H6 (long-range). The proton at C3 (H3) will be the most upfield of the ring protons.
-
Pyridine Methyl Group (3H): The methyl group at C5 will appear as a singlet in the aromatic methyl region.
-
Propanoic Acid Methyl Groups (6H): The two methyl groups attached to the quaternary carbon (Cα) are chemically equivalent and will appear as a sharp singlet, integrating to 6 protons.
-
Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift, typically >10 ppm. Its position is concentration and solvent dependent.
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 |
| Pyridine H6 | 8.4 - 8.6 |
| Pyridine H4 | 7.5 - 7.7 |
| Pyridine H3 | 7.2 - 7.4 |
| Pyridine -CH₃ | 2.3 - 2.5 |
| Propanoic Acid α-CH₃ | 1.5 - 1.7 |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.[9][10]
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal.
-
Pyridine Ring Carbons: Five signals are expected. C2 and C6 will be the most downfield due to their proximity to the nitrogen atom. C2, being substituted with the bulky propanoic acid group, will be significantly deshielded. C4 will be next, followed by C3 and C5. The carbon bearing the methyl group (C5) will be distinguished from C3.
-
Quaternary Carbon (Cα): The quaternary carbon of the propanoic acid moiety will appear in the aliphatic region.
-
Methyl Carbons: Two distinct signals for the two types of methyl groups will be observed in the upfield region.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 175 - 180 |
| Pyridine C2 | 160 - 165 |
| Pyridine C6 | 148 - 152 |
| Pyridine C4 | 135 - 140 |
| Pyridine C3 | 120 - 125 |
| Pyridine C5 | 130 - 135 |
| Propanoic Acid α-C | 45 - 50 |
| Propanoic Acid α-C H₃ | 25 - 30 |
| Pyridine -C H₃ | 17 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyridine ring.[4][11][12]
-
O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1700-1725 cm⁻¹.
-
Pyridine Ring Stretches: Multiple sharp bands between 1400 and 1610 cm⁻¹ corresponding to C=C and C=N stretching vibrations within the aromatic ring.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H Stretch | 2500 - 3300 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| Carboxylic Acid C=O Stretch | 1700 - 1725 |
| Pyridine Ring C=N, C=C Stretches | 1580 - 1610, 1450-1500 |
| C-O Stretch / O-H Bend | 1210 - 1320 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns. The fragmentation of pyridine carboxylic acids can be complex, often involving the ring nitrogen.[13][14][15]
-
Molecular Ion (M⁺•): The molecular ion peak should be clearly visible.
-
Key Fragmentations:
-
Loss of the carboxyl group (•COOH, 45 Da) to give a stable pyridyl-substituted cation.
-
Loss of a methyl radical (•CH₃, 15 Da) from the propanoic acid moiety.
-
Decarboxylation (loss of CO₂, 44 Da) is a common pathway for carboxylic acids.
-
Alpha-cleavage leading to the loss of an isopropyl radical.
-
| Predicted Mass Spectrometry Data | |
| m/z Value | Proposed Fragment Identity |
| 193 | [M]⁺• (Molecular Ion) |
| 178 | [M - CH₃]⁺ |
| 148 | [M - COOH]⁺ |
| 149 | [M - CO₂]⁺• |
| 106 | [C₇H₆N]⁺ (Pyridyl fragment after cleavage) |
Spectroscopic Analysis Logic Diagram
Caption: Logical flow for the spectroscopic characterization of the target molecule.
Estimated Physicochemical Properties
Based on its chemical structure, the following physicochemical properties can be estimated:
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molecular Weight: 193.22 g/mol
-
pKa: The carboxylic acid proton is expected to have a pKa in the range of 4-5. The pyridine nitrogen, being a weak base, will have a pKa (of its conjugate acid) around 5-6.
-
Solubility: Expected to have moderate solubility in polar organic solvents (e.g., methanol, DMSO) and limited solubility in nonpolar solvents (e.g., hexanes). Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly at pH > 6 (as the carboxylate) and pH < 4 (as the pyridinium salt).
-
Lipophilicity (LogP): The calculated LogP is likely to be in the range of 1.5-2.5, suggesting moderate lipophilicity suitable for potential cell permeability.
Conclusion
This guide presents a detailed, theory-based . A plausible, multi-step synthetic route has been outlined, and a comprehensive set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) has been provided to aid in its identification and structural confirmation. These predictions serve as a robust benchmark for researchers undertaking the synthesis and analysis of this novel compound. Experimental validation of these hypotheses is the essential next step and will be critical in confirming the structure and exploring the potential applications of this promising molecule in drug discovery and materials science.
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